molecular formula C14H17BrN2O B13350741 (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone

(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone

Cat. No.: B13350741
M. Wt: 309.20 g/mol
InChI Key: VFGHUGDKTSBANT-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopropyl group attached to a piperazine ring, with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the cyclopropyl group and the bromophenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

[2-(4-bromophenyl)cyclopropyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C14H17BrN2O/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17/h1-4,12-13,16H,5-9H2

InChI Key

VFGHUGDKTSBANT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)Br

Origin of Product

United States

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